Sodium 2-chlorobenzenesulfinate

Catalog No.
S742929
CAS No.
15946-36-8
M.F
C6H4ClNaO2S
M. Wt
198.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-chlorobenzenesulfinate

CAS Number

15946-36-8

Product Name

Sodium 2-chlorobenzenesulfinate

IUPAC Name

sodium;2-chlorobenzenesulfinate

Molecular Formula

C6H4ClNaO2S

Molecular Weight

198.6 g/mol

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

UTTKMJVQWOVAIH-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+]

Sodium 2-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C₆H₄ClNaO₂S. It features a chlorobenzene ring substituted with a sulfinic acid group, making it an important reagent in organic chemistry. The compound is typically used in its sodium salt form, which enhances its solubility and reactivity in aqueous environments .

Sodium 4-chlorobenzenesulfonate can cause eye irritation and respiratory tract irritation upon exposure []. It is classified as harmful if swallowed [].

  • Acute oral toxicity: LD50 (rat) > 2000 mg/kg []
  • Eye irritation: Causes serious eye irritation []
, primarily as a sulfonylating agent. It can undergo:

  • Sulfonylation Reactions: It acts as a sulfonylating agent to introduce sulfonyl groups into organic molecules.
  • Cross-Coupling Reactions: The compound can engage in cross-coupling reactions with various nucleophiles, facilitating the formation of C–S bonds .
  • Formation of Thiosulfonates and Sulfones: Sodium 2-chlorobenzenesulfinate can be used to synthesize thiosulfonates and sulfones through nucleophilic substitution reactions .

Several methods have been developed for synthesizing sodium 2-chlorobenzenesulfinate:

  • Direct Sulfination: This method involves the reaction of chlorobenzene with sulfur dioxide in the presence of sodium hydroxide, leading to the formation of the sulfinic acid salt.
  • Sulfonylation of Aryl Halides: Sodium arylsulfinates can be synthesized from aryl halides using sodium sulfinate under appropriate reaction conditions .
  • Use of Surrogates: Recent advancements include using sulfur dioxide surrogates to facilitate the generation of sodium arylsulfinates from aryl halides .

Sodium 2-chlorobenzenesulfinate has numerous applications:

  • Organic Synthesis: It serves as a key reagent for synthesizing various organosulfur compounds.
  • Pharmaceuticals: The compound is utilized in developing pharmaceutical intermediates due to its ability to introduce sulfonyl groups into drug candidates.
  • Material Science: It can be used in polymer chemistry to modify polymer properties through sulfonation reactions .

Sodium 2-chlorobenzenesulfinate shares similarities with other sodium arylsulfinates but exhibits unique characteristics due to its specific chlorobenzene substitution. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Sodium benzenesulfinateC₆H₅NaO₂SNo halogen substitution; widely used in organic synthesis.
Sodium 4-chlorobenzenesulfinateC₆H₄ClNaO₂SChlorine at the para position; different reactivity profile.
Sodium phenylsulfinateC₆H₅NaO₂SSimple phenyl group; used for similar applications.

The unique positioning of the chlorine atom in sodium 2-chlorobenzenesulfinate affects its reactivity and selectivity in

Dates

Modify: 2023-08-15

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